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Abstract
JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator

(NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain

the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. Given the

enrichment of TARP γ-8 in the hippocampus, a brain region critical for learning and memory,

JNJ-55511118 presents a valuable tool for dissecting the role of TARP γ-8-containing AMPA

receptors in synaptic plasticity. This technical guide provides a comprehensive overview of the

mechanism of action of JNJ-55511118, its effects on synaptic transmission and plasticity, and

detailed experimental protocols for its use in research settings.

Introduction
AMPARs are the primary mediators of fast excitatory synaptic transmission in the central

nervous system and are crucial for synaptic plasticity, the cellular basis of learning and

memory. The functional properties of AMPARs are modulated by auxiliary subunits, such as

TARPs. TARP γ-8 (encoded by the CACNG8 gene) is highly expressed in the hippocampus

and is known to influence the trafficking, gating, and pharmacology of AMPARs[1].

JNJ-55511118 has emerged as a selective inhibitor of AMPARs associated with TARP γ-8,

demonstrating potential as a therapeutic agent for neurological disorders characterized by

excessive excitatory neurotransmission, such as epilepsy[2][3]. Its selectivity for a specific
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subset of AMPARs offers the potential for more targeted therapeutic intervention with fewer

side effects compared to non-selective AMPAR antagonists. This guide will delve into the

technical details of JNJ-55511118's effects on synaptic plasticity.

Mechanism of Action
JNJ-55511118 acts as a negative allosteric modulator of AMPA receptors by binding to a site

on the TARP γ-8 subunit. This binding is thought to partially disrupt the interaction between

TARP γ-8 and the pore-forming GluA subunit of the AMPA receptor[3]. This disruption leads to a

reduction in the potentiating effects of TARP γ-8 on AMPAR function. Specifically, JNJ-
55511118 has been shown to decrease the single-channel conductance of TARP γ-8-

containing AMPARs[2].

The signaling pathway can be visualized as follows:
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Figure 1: Signaling pathway of JNJ-55511118 action. JNJ-55511118 binds to the TARP γ-8

subunit, disrupting its interaction with the AMPA receptor and reducing ion channel

conductance.

Effects on Synaptic Transmission and Plasticity
Basal Synaptic Transmission
JNJ-55511118 has been demonstrated to inhibit basal synaptic transmission in the

hippocampus. In acute hippocampal slices, application of JNJ-55511118 reduces the slope of

field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, indicating a decrease in

AMPAR-mediated synaptic responses[3].

Synaptic Plasticity: Long-Term Potentiation (LTP) and
Long-Term Depression (LTD)
While direct experimental studies thoroughly characterizing the effects of JNJ-55511118 on the

induction and expression of LTP and LTD are not yet available, its mechanism of action allows

for strong inferences. LTP, a long-lasting enhancement in signal transmission between two

neurons, is critically dependent on the function of AMPARs. The expression of LTP often

involves an increase in the number and/or conductance of synaptic AMPARs.

Given that JNJ-55511118 is a negative allosteric modulator of TARP γ-8-containing AMPARs,

which are abundant in the hippocampus, it is highly likely that JNJ-55511118 would inhibit the

expression of LTP. By reducing the conductance of these receptors, the potentiating effect of

LTP-inducing stimuli would be diminished. Further research is required to confirm this

hypothesis and to investigate the potential effects on LTD.

Quantitative Data
The following tables summarize the quantitative data available for JNJ-55511118.

Table 1: In Vitro Potency of JNJ-55511118
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Parameter Cell Line
AMPAR
Subunit

TARP
Subunit

Value Reference

IC50 HEK293
GluA1/GluA
2

γ-8 19 nM
Maher et al.,
2016[3]

| Ki | - | - | γ-8 | 26 nM | R&D Systems[4] |

Table 2: Effects of JNJ-55511118 on AMPAR Kinetics (from Coombs et al., 2022[2])

Parameter
Receptor
Composition

Control
JNJ-55511118
(1 µM)

% Change

Peak Current
(pA)

GluA2 + γ-8 -135 ± 21 -68 ± 11 -49.6%

Deactivation τ

(ms)
GluA2 + γ-8 1.8 ± 0.1 1.4 ± 0.1 -22.2%

Desensitization τ

(ms)
GluA2 + γ-8 5.3 ± 0.3 3.9 ± 0.2 -26.4%

| Single-Channel Conductance (pS) | GluA2 + γ-8 | 21.4 ± 0.5 | 16.9 ± 0.4 | -21.0% |

Table 3: In Vivo Effects of JNJ-55511118 (from Maher et al., 2016[3])

Model Species Endpoint
ED50 / Effective
Dose

Corneal Kindling
(Seizures)

Mouse
Anticonvulsant
Effect

3.7 mg/kg

| Morris Water Maze (Memory) | Rat | Mild Impairment | 10 mg/kg |

Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
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This protocol is adapted from Coombs et al., 2022[2].

Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented

with 10% fetal bovine serum.

Cells are transiently transfected with plasmids encoding the desired AMPAR subunits (e.g.,

GluA2) and TARP γ-8 using a suitable transfection reagent.

Solutions:

External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with

NaOH.

Internal Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na2-

GTP, pH 7.2 with CsOH.

JNJ-55511118 Stock: Prepare a 10 mM stock solution in DMSO. Dilute to the final working

concentration in the external solution on the day of the experiment.

Recording:

Perform whole-cell patch-clamp recordings from transfected HEK293 cells.

Hold the membrane potential at -60 mV.

Rapidly apply glutamate (10 mM) for 1-2 ms to elicit AMPAR-mediated currents.

Bath apply JNJ-55511118 at the desired concentration and record the effect on the

glutamate-evoked currents.
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Figure 2: Experimental workflow for in vitro patch-clamp electrophysiology.

In Vivo Electrophysiology (Field Recordings)
This protocol is based on the methodology described in Maher et al., 2016[3].

Animals:

Adult male C57BL/6J mice or Sprague-Dawley rats.

Surgery:

Anesthetize the animal with isoflurane.

Place the animal in a stereotaxic frame.

Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region of the hippocampus.

Recording:

Allow the animal to recover from surgery.

Record baseline fEPSPs by delivering single electrical pulses to the Schaffer collaterals.

Administer JNJ-55511118 orally or via intraperitoneal injection.
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Continue to record fEPSPs to determine the effect of the compound on basal synaptic

transmission.

LTP Induction (Proposed Protocol):

After establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g.,

three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.

Monitor the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and

stability of LTP.

Compare the degree of potentiation in vehicle-treated versus JNJ-55511118-treated

animals.
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Figure 3: Experimental workflow for in vivo field recordings and LTP assessment.
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Conclusion
JNJ-55511118 is a valuable pharmacological tool for investigating the role of TARP γ-8-

containing AMPA receptors in synaptic function. Its selectivity allows for the targeted

modulation of a specific subset of AMPA receptors, primarily located in the hippocampus. The

available data strongly indicate that JNJ-55511118 inhibits basal synaptic transmission and is

likely to impair the expression of long-term potentiation. Further research is warranted to fully

elucidate its effects on different forms of synaptic plasticity and to explore its therapeutic

potential for a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory
protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive
alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

2. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA
Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. rndsystems.com [rndsystems.com]

To cite this document: BenchChem. [JNJ-55511118: A Technical Guide to its Effects on
Synaptic Plasticity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575977#jnj-55511118-and-its-effects-on-synaptic-
plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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